Cas no 727977-35-7 (6-Bromo-2-phenyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine)
![6-Bromo-2-phenyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine structure](https://ja.kuujia.com/scimg/cas/727977-35-7x500.png)
6-Bromo-2-phenyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine 化学的及び物理的性質
名前と識別子
-
- 6-BROMO-2-PHENYL-3-PIPERAZIN-1-YLMETHYL-IMIDAZO[1,2-A]PYRIDINE
- 6-bromo-2-phenyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine
- 6-bromo-2-phenyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine
- 6-Bromo-2-phenyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine
-
- インチ: 1S/C18H19BrN4/c19-15-6-7-17-21-18(14-4-2-1-3-5-14)16(23(17)12-15)13-22-10-8-20-9-11-22/h1-7,12,20H,8-11,13H2
- InChIKey: OAVOSMYUKYYFHT-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=NC(C3C=CC=CC=3)=C(CN3CCNCC3)N2C=1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 23
- 回転可能化学結合数: 3
- 複雑さ: 381
- トポロジー分子極性表面積: 32.6
- XLogP3: 3.3
6-Bromo-2-phenyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1809712-1g |
6-Bromo-2-phenyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine |
727977-35-7 | 98% | 1g |
¥13367.00 | 2024-07-29 | |
Fluorochem | 020523-1g |
6-Bromo-2-phenyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine |
727977-35-7 | 1g |
£372.00 | 2022-03-01 | ||
Fluorochem | 020523-2g |
6-Bromo-2-phenyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine |
727977-35-7 | 2g |
£598.00 | 2022-03-01 |
6-Bromo-2-phenyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine 関連文献
-
Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
-
3. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
8. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
6-Bromo-2-phenyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridineに関する追加情報
Introduction to 6-Bromo-2-phenyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine (CAS No. 727977-35-7)
6-Bromo-2-phenyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine (CAS No. 727977-35-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a brominated imidazopyridine core and a piperazine moiety. These structural elements contribute to its potential as a lead compound for the development of novel therapeutic agents.
The imidazopyridine scaffold is well-known for its biological activity, particularly in the modulation of various receptors and enzymes. The presence of the bromine atom and the phenyl group further enhances the compound's pharmacological profile, making it a promising candidate for drug discovery and development. Recent studies have highlighted the potential of this compound in treating neurological disorders, cancer, and other diseases.
In terms of its chemical structure, 6-Bromo-2-phenyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine is synthesized through a multi-step process involving several key reactions. The synthesis typically begins with the formation of the imidazopyridine core, followed by the introduction of the bromine atom and the piperazine moiety. The final step involves the attachment of the phenyl group to achieve the desired compound. This synthetic route has been optimized to ensure high yields and purity, making it suitable for large-scale production.
The biological activity of 6-Bromo-2-phenyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine has been extensively studied in both in vitro and in vivo models. Research has shown that this compound exhibits potent activity against various targets, including serotonin receptors, dopamine receptors, and kinases. These findings suggest that it could be developed into drugs for treating conditions such as depression, anxiety, and neurodegenerative diseases.
One of the key areas of research involving 6-Bromo-2-phenyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine is its potential as an anticancer agent. Studies have demonstrated that this compound can inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. For example, it has been shown to downregulate the expression of certain oncogenes and upregulate tumor suppressor genes, thereby exerting a cytotoxic effect on cancer cells.
In addition to its anticancer properties, 6-Bromo-2-phenyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine has also shown promise in the treatment of neurological disorders. Preclinical studies have indicated that this compound can modulate neurotransmitter systems in the brain, leading to improved cognitive function and reduced symptoms of depression and anxiety. These findings have sparked interest in further exploring its therapeutic potential for conditions such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic properties of 6-Bromo-2-phenyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine have also been investigated to ensure its suitability for clinical use. Studies have shown that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It exhibits good oral bioavailability and a reasonable half-life, making it a viable candidate for oral administration in clinical trials.
Clinical trials are currently underway to evaluate the safety and efficacy of 6-Bromo-2-phenyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine in humans. Early results from phase I trials have indicated that this compound is well-tolerated at various dose levels with minimal side effects. These findings are encouraging and suggest that further clinical development is warranted.
In conclusion, 6-Bromo-2-phenyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine (CAS No. 727977-35-7) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable biological properties make it an attractive candidate for drug discovery and development. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for future advancements in medicinal chemistry and pharmaceutical science.
727977-35-7 (6-Bromo-2-phenyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine) Related Products
- 2680530-95-2(ethyl 6-aminobicyclo3.1.0hexane-6-carboxylate hydrochloride)
- 922573-47-5(Benzamide, 4-methyl-N-[4-(methylthio)-2-benzothiazolyl]-)
- 1261470-62-5(Methyl 1-aminonaphthalene-3-acetate)
- 898465-96-8(2-(4-chlorobenzenesulfonamido)-N-(3-cyanothiophen-2-yl)benzamide)
- 153136-95-9(N-{naphtho[1,2-d][1,3]thiazol-2-yl}-4-nitrobenzamide)
- 1909311-80-3(3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride)
- 956360-74-0(1-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-4-(2-PYRIDINYL)-1H-PYRAZOL-5-AMINE)
- 441289-81-2(7-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide)
- 873857-62-6(Fidaxomicin)
- 1002332-01-5(6-fluoro-3-(2-methylpropyl)-1H-Indole)




